N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Chemical Identity Structure Confirmation Procurement Verification

N'-(2,4-Dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-92-8) is a fully synthetic, small-molecule sulfonyl benzohydrazide derivative (molecular formula C₁₇H₁₂Cl₂F₆N₂O₅S; molecular weight 541.24 g/mol). The compound belongs to a broad patent class of sulfonyl hydrazide derivatives that have been described as modulators of the JNK (c-Jun N-terminal kinase) signaling pathway, with particular activity against JNK2 and JNK3 isoforms.

Molecular Formula C17H12Cl2F6N2O5S
Molecular Weight 541.24
CAS No. 860785-92-8
Cat. No. B2579336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
CAS860785-92-8
Molecular FormulaC17H12Cl2F6N2O5S
Molecular Weight541.24
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)C(=O)NNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F
InChIInChI=1S/C17H12Cl2F6N2O5S/c18-9-1-4-14(12(19)5-9)33(29,30)27-26-15(28)11-6-10(31-7-16(20,21)22)2-3-13(11)32-8-17(23,24)25/h1-6,27H,7-8H2,(H,26,28)
InChIKeyHQIWBWFVGNIQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2,4-Dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-92-8): Chemical Identity, Structural Class, and Procurement Context


N'-(2,4-Dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-92-8) is a fully synthetic, small-molecule sulfonyl benzohydrazide derivative (molecular formula C₁₇H₁₂Cl₂F₆N₂O₅S; molecular weight 541.24 g/mol) . The compound belongs to a broad patent class of sulfonyl hydrazide derivatives that have been described as modulators of the JNK (c-Jun N-terminal kinase) signaling pathway, with particular activity against JNK2 and JNK3 isoforms [1][2]. Its core scaffold incorporates a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety—a fluorinated pharmacophore also found in the clinically approved antiarrhythmic agent flecainide [3]—coupled to a 2,4-dichlorophenylsulfonyl hydrazide warhead, providing a combination of lipophilic character and hydrogen-bonding capacity that distinguishes it from simpler benzohydrazide analogs.

Why Generic Substitution of N'-(2,4-Dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-92-8) Is Not Supported by Current Evidence


The target compound contains three modular structural elements—a 2,4-dichlorophenylsulfonyl group, a hydrazide linker, and a 2,5-bis(trifluoroethoxy)benzoyl core—each of which is known to contribute independently to target engagement and pharmacokinetic behavior in related chemotypes [1]. However, an exhaustive search of the primary scientific and patent literature (executed May 2026) yielded no publicly available quantitative biological data, structure–activity relationship (SAR) studies, or comparative pharmacological profiling for CAS 860785-92-8 specifically . Consequently, the question of whether a generic or closely related analog can substitute for this compound in a research or industrial workflow cannot be answered with empirical evidence at this time. The chemical identity is confirmed and the compound is listed in multiple vendor catalogs, but the evidentiary gap between structural uniqueness and functional differentiation remains unfilled . Any procurement decision based on structural analogy alone must be recognized as an unvalidated assumption until head-to-head comparative data become available.

Quantitative Differentiation Evidence for N'-(2,4-Dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-92-8) Versus Structural Comparators


Structural Uniqueness Verified by Molecular Formula: No Literature-Reported Active Isomer or Congener with Identical Atomic Composition

The molecular formula C₁₇H₁₂Cl₂F₆N₂O₅S (exact mass 540.96 Da) is confirmed by the vendor-supplied chemical structure and is searchable in public databases . A systematic substructure and formula search across PubMed, PubChem, BindingDB, and the EPO patent database returned no other registered compound with this identical atomic composition that has associated biological data . This absence of literature precedence means that any structurally distinct comparator—even those sharing the sulfonyl benzohydrazide scaffold (e.g., compound 10e from Ai et al. 2024, molecular formula C₂₀H₁₈N₄O₄S, which yields an LSD1 IC₅₀ of 0.8 nM [1])—differs fundamentally in atomic connectivity, halogenation pattern, and fluorinated side-chain topology.

Chemical Identity Structure Confirmation Procurement Verification

Physicochemical Differentiation: Predicted logP and Hydrogen-Bonding Profile Distinguish Target from Non-Fluorinated Benzohydrazide LSD1 Inhibitors

The target compound contains six fluorine atoms distributed across two trifluoroethoxy groups, a structural feature known to enhance metabolic stability and membrane permeability relative to non-fluorinated analogs [1]. In a closely related chemotype—the 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole series—the trifluoroethoxy substitution contributed to adherence to Lipinski's Rule of 5 and enabled measurable in vitro cytotoxicity against LN229 glioblastoma cells [2]. While no experimentally determined logP or permeability value is available for CAS 860785-92-8, the presence of the bis(trifluoroethoxy) motif predicts a higher logP (estimated ≥ 3.5) compared to non-fluorinated benzohydrazide LSD1 inhibitors such as SP2509 (calculated logP ≈ 2.8 ), which may confer differential cell-penetration and tissue-distribution properties.

Lipophilicity Drug-likeness ADME Prediction

Patent-Class Assignment: Target Resides Within the JNK Inhibitor Sulfonyl Hydrazide Family, Defining a Pharmacological Expectation Distinct from LSD1- or EZH2-Targeted Benzohydrazides

The sulfonyl hydrazide scaffold of CAS 860785-92-8 maps directly to the Markush structures claimed in US Patent 7,432,286 and EP 1216245 A1, which describe sulfonyl hydrazide derivatives as efficient inhibitors of JNK2 and JNK3 [1][2]. This patent-class assignment distinguishes the compound from benzohydrazide-based LSD1 inhibitors (e.g., compound 10e with LSD1 IC₅₀ = 0.8 nM [3]) and from EZH2 covalent inhibitors (e.g., SKLB-03220 with EZH2 IC₅₀ = 1.72 nM ). While no direct JNK isoform inhibitory data exists for CAS 860785-92-8, the structural features—particularly the 2,4-dichlorophenylsulfonyl group and the hydrazide linker—are consistent with the JNK pharmacophore model established across multiple patent families. Users seeking a JNK-pathway chemical probe should therefore evaluate this compound within that mechanistic context rather than as an epigenetic-targeted agent.

JNK Pathway Kinase Inhibition Target Selectivity

Critically Limited Availability of Public Quantitative Data for CAS 860785-92-8: A Procurement Risk Assessment

As of the search date (May 2026), a comprehensive survey of PubMed (0 results for CAS 860785-92-8 or its IUPAC name), Google Patents (0 patent families specifically exemplifying this compound), BindingDB (no affinity data), PubChem BioAssay (no screening results), and vendor technical datasheets returned zero quantitative biological datapoints for CAS 860785-92-8 . In contrast, structurally related compounds within the broader sulfonyl hydrazide and bis(trifluoroethoxy)phenyl chemotypes have extensive publicly available data: the 2,5-bis(trifluoroethoxy)phenyl-oxadiazole series has reported cytotoxicity IC₅₀ values against LN229 glioblastoma cells [1]; sulfonyl benzoyl hydrazide LSD1 inhibitors have disclosed enzymatic and cellular IC₅₀ data [2]; and flecainide (carrying the identical bis(trifluoroethoxy)phenyl substructure) has decades of clinical pharmacokinetic and pharmacodynamic characterization [3]. This disparity constitutes a significant evidence gap: the target compound's functional differentiation from these well-characterized analogs cannot be quantified at present.

Data Availability Procurement Risk Evidence Gap

Evidence-Grounded Application Scenarios for N'-(2,4-Dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-92-8)


JNK Pathway-Focused Chemical Probe Development: Exploiting the Sulfonyl Hydrazide Pharmacophore

The structural assignment of CAS 860785-92-8 to the JNK-inhibitor sulfonyl hydrazide patent class [1] positions it as a candidate scaffold for developing chemical probes targeting the JNK2/3 signaling axis. Researchers investigating stress-activated kinase pathways in neurodegenerative or autoimmune disease models may prioritize this compound for initial screening based on the established pharmacophore, provided that in-house JNK enzymatic assays are available to generate the missing primary activity data. The bis(trifluoroethoxy) substitution pattern offers a built-in handle for metabolic stabilization, a feature validated in the flecainide chemotype [2].

Structure-Activity Relationship (SAR) Expansion of Fluorinated Benzohydrazide Libraries

Medicinal chemistry groups engaged in SAR exploration of sulfonyl benzoyl hydrazide derivatives—exemplified by the LSD1 inhibitor series of Ai et al. (2024) [3]—may procure CAS 860785-92-8 as a structurally divergent comparator. Its 2,4-dichlorophenylsulfonyl terminus and dual trifluoroethoxy substituents create a distinct chemical space relative to the mono- and non-halogenated analogs in the published literature. Incorporating this compound into a focused library enables assessment of how dichlorophenylsulfonyl and bis(trifluoroethoxy) modifications shift target selectivity between JNK and LSD1 family enzymes.

Analytical Reference Standard for Bis(trifluoroethoxy)phenyl-Containing Compound Identification

The 2,5-bis(2,2,2-trifluoroethoxy)phenyl substructure is shared with flecainide and its synthetic intermediates [2]. CAS 860785-92-8 can serve as a structurally distinct analytical reference standard for LC-MS or NMR method development in quality control workflows involving bis(trifluoroethoxy)phenyl-containing compounds. Its unique combination of the dichlorophenylsulfonyl hydrazide moiety with the fluorinated core provides a diagnostic fragmentation and chemical-shift signature that facilitates unambiguous identification in complex mixtures.

Computational Docking and Molecular Dynamics Studies of JNK Isoform Selectivity

Given the absence of wet-lab biological data, computational chemistry teams can leverage the high-quality structural information available for JNK1, JNK2, and JNK3 (multiple PDB entries) to perform comparative docking studies of CAS 860785-92-8 against co-crystallized JNK inhibitors [1]. The compound's dichlorophenylsulfonyl group is predicted to engage the JNK ATP-binding pocket through halogen-bonding and hydrophobic interactions, while the bis(trifluoroethoxy)phenyl group may access an adjacent allosteric region. Such in silico predictions can guide prioritization for subsequent synthesis and biochemical validation.

Quote Request

Request a Quote for N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.